molecular formula C9H11N5O2S2 B2590890 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1172322-02-9

3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2590890
CAS No.: 1172322-02-9
M. Wt: 285.34
InChI Key: SNEUFWICKOTGNK-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is an organic compound featuring a blend of unique functional groups This compound comprises a pyrazole ring, which is substituted with methoxy, methyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide generally involves several steps:

  • Formation of Thiadiazole Ring

    • Starting with suitable precursor compounds, the thiadiazole ring is synthesized through a series of cyclization reactions involving reagents like hydrazine, carbon disulfide, and methyl iodide.

    • Reaction conditions typically involve heating at elevated temperatures under reflux conditions in a polar solvent.

  • Substitution on the Pyrazole Ring

    • The pyrazole ring is often formed via a 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds.

    • The methoxy and methyl groups are introduced via nucleophilic substitution reactions.

  • Coupling of the Rings

    • The final step involves coupling the thiadiazole and pyrazole rings through a condensation reaction in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial synthesis might involve optimizing the reaction conditions to maximize yield and minimize byproducts. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo oxidation to introduce additional functionalities, often using reagents like hydrogen peroxide or permanganates.

  • Reduction: : This compound may be reduced to modify its oxidation state, typically using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophilic and electrophilic substitutions can be performed on the aromatic rings, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).

  • Substitution: : Alkyl halides, Grignard reagents.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Conversion to alcohols or amines.

  • Substitution: : Derivatives with varied functional groups based on the substituent introduced.

Scientific Research Applications

Chemistry

3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide has been utilized in the synthesis of various heterocyclic compounds due to its rich functionality and reactivity.

Biology

In biological research, this compound may serve as a scaffold for developing new pharmaceuticals. Its structure allows for easy modification to enhance biological activity, such as antimicrobial or anticancer properties.

Medicine

Investigations into its medical applications include exploring its potential as a therapeutic agent for diseases that involve oxidative stress or inflammation, given its ability to interact with biological pathways.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets can vary depending on its application. For example, in medicinal chemistry, it might inhibit specific enzymes involved in disease progression, while in industrial chemistry, it could participate in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole Derivatives: : Compounds with similar thiadiazole rings but different substitutions.

  • Pyrazole Derivatives: : Compounds containing pyrazole rings with varied functional groups.

  • Methoxy-Substituted Aromatics: : Compounds featuring methoxy groups on aromatic rings.

Unique Features

The unique combination of functional groups in 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide distinguishes it from other compounds. Its dual ring structure and diverse substituents afford it unique reactivity and potential for varied applications across different fields.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S2/c1-14-4-5(7(13-14)16-2)6(15)10-8-11-12-9(17-3)18-8/h4H,1-3H3,(H,10,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEUFWICKOTGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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